molecular formula C20H20FNO3S B028027 [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate CAS No. 1127252-92-9

[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate

Numéro de catalogue B028027
Numéro CAS: 1127252-92-9
Poids moléculaire: 378.5 g/mol
Clé InChI: DTGLZDAWLRGWQN-GEXSZOTCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prasugrel-d5 is intended for use as an internal standard for the quantification of prasugrel by GC- or LC-MS. Prasugrel is a prodrug form of the platelet purinergic P2Y12 receptor antagonist R-99224.1 Prasugrel (0.3 and 3 mg/kg) inhibits ex vivo washed platelet aggregation in rat platelet rich-plasma. In vivo, prasugrel prevents thrombus formation (ED50 = 0.68 mg/kg) and increases tail bleeding time in rats. Formulations containing prasugrel have been used in the prevention of blood clots.

Applications De Recherche Scientifique

Biotransformation and Metabolic Pathways

  • The compound, known as prasugrel, undergoes biotransformation to its active metabolite through ester bond hydrolysis, forming the thiolactone intermediate, followed by cytochrome P450–mediated metabolism. Human liver and intestinal carboxylesterases (hCE1 and hCE2) play a crucial role in this process, with hCE2 showing significantly greater hydrolysis activity than hCE1 (Williams et al., 2008).

Structural Characteristics

  • Structurally, prasugrel features a tetrahydrothienopyridine system, with the tetrahydropyridine ring showing a half-chair conformation. This structure contributes to its potency as a platelet P2Y12 receptor blocker, surpassing the efficacy of clopidogrel, a previously used agent (Wang, Zhao, & Xu, 2010).

Synthesis Pathways

  • The synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, involves multiple steps including Vilsmerier reaction and cyclization. This synthesis pathway provides insights into the chemical processes and yields involved in creating such compounds (Zhong Weihui, 2013).

Pharmacological Applications

  • Prasugrel is studied for its potential pharmacological applications, including its role as a platelet aggregation inhibitor. Such studies explore its effectiveness compared to other agents like Clopidogrel and its potential use in preventing blockages in the arteries, which is critical in cardiovascular diseases (Challa, Mamidisetty, Ghanta, & Padi, 2014).

Antifibrotic Activities

  • Research into similar compounds, like substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, reveals antifibrotic activities. Such studies are crucial in exploring new therapeutic avenues for fibrotic diseases (Ismail & Noaman, 2005).

Mécanisme D'action

Target of Action

Prasugrel-d5, also known as [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

Prasugrel-d5 is a prodrug, meaning it is inactive until metabolized in the body. It is transformed in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Prasugrel-d5 is the platelet activation pathway. By inhibiting the P2Y12 type ADP receptors, Prasugrel-d5 disrupts the normal signaling process that leads to platelet activation and aggregation . This disruption can reduce the risk of thrombotic cardiovascular events in certain patient populations .

Pharmacokinetics

Prasugrel-d5 is rapidly absorbed, with a bioavailability of over 79% . It is metabolized in the liver, primarily by CYP3A4 and CYP2B6, to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . Prasugrel-d5 is excreted in the urine (~68% as inactive metabolites) and feces (27% as inactive metabolites) .

Result of Action

The primary result of Prasugrel-d5’s action is a reduction in platelet activation and aggregation . This can lead to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of Prasugrel-d5 can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s liver function, as the drug is metabolized in the liver . Additionally, the drug should be stored at room temperature and protected from moisture . Other factors, such as concomitant use of certain medications (e.g., NSAIDs, warfarin, heparin), can increase the risk of bleeding .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements for the compound are H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Analyse Biochimique

Biochemical Properties

Prasugrel-d5 is a prodrug that requires enzymatic transformation in the liver to its active metabolite . The active metabolite of Prasugrel-d5 binds irreversibly to the platelet P2Y12 receptor and inhibits adenosine diphosphate (ADP)-induced platelet aggregation . This interaction with the P2Y12 receptor is crucial for the antiplatelet activity of Prasugrel-d5.

Cellular Effects

Prasugrel-d5, through its active metabolite, exerts significant effects on platelet function. It inhibits ADP-mediated platelet activation and aggregation, which are critical processes in thrombus formation . This inhibition of platelet function by Prasugrel-d5 can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Prasugrel-d5 involves its metabolic activation to an active metabolite that binds irreversibly to the platelet P2Y12 receptor . This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting ADP-induced platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, both Prasugrel-d5 and its active metabolite have been observed to exhibit a delay in the onset of their antiplatelet action . Once this initial delay is overcome, Prasugrel-d5 demonstrates a potent and consistent platelet inhibition .

Metabolic Pathways

Prasugrel-d5 is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes . The major metabolic pathway involves a P450- and NADPH-dependent redox bioactivation of Prasugrel-d5, leading to the formation of its active metabolite .

Subcellular Localization

Given its mechanism of action, it is likely that Prasugrel-d5 or its active metabolite interacts with the P2Y12 receptor located on the platelet membrane .

Propriétés

IUPAC Name

[5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-GEXSZOTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Reactant of Route 2
Reactant of Route 2
[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Reactant of Route 3
Reactant of Route 3
[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Reactant of Route 4
[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.